(2E)-3-(2-CHLOROPHENYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROP-2-ENAMIDE
Overview
Description
(2E)-3-(2-CHLOROPHENYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrobenzenesulfonyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-CHLOROPHENYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the thiazole ring using reagents such as sulfonyl chlorides.
Formation of the Chlorophenyl Group: This can be introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-CHLOROPHENYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(2E)-3-(2-CHLOROPHENYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-CHLOROPHENYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-CHLOROPHENYL)-N-[5-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROP-2-ENAMIDE
- (2E)-3-(2-CHLOROPHENYL)-N-[5-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-3-(2-CHLOROPHENYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O5S2/c19-15-4-2-1-3-12(15)5-10-16(23)21-18-20-11-17(28-18)29(26,27)14-8-6-13(7-9-14)22(24)25/h1-11H,(H,20,21,23)/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIUTARWGNPRPF-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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